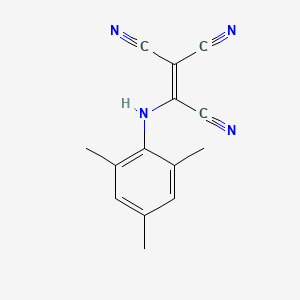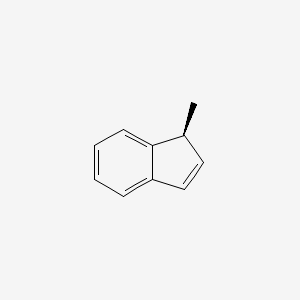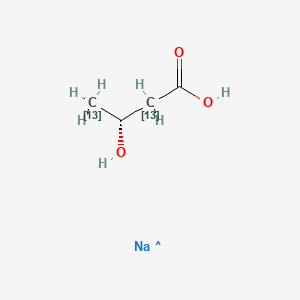![molecular formula C10H11NO4 B14078152 2-[(Carboxymethyl)amino]-5-methylbenzoic acid CAS No. 102652-90-4](/img/structure/B14078152.png)
2-[(Carboxymethyl)amino]-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-[(carboxymethyl)amino]-5-methyl- is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the amino group is substituted with a carboxymethyl group and a methyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(carboxymethyl)amino]-5-methyl- can be achieved through several methods. One common approach involves the Ullmann reaction, where 2-chlorobenzoic acid reacts with aniline in the presence of a copper catalyst and a base such as sodium carbonate . The reaction is typically carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzoic acid, 2-[(carboxymethyl)amino]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acid chlorides or anhydrides are employed for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Benzoic acid, 2-[(carboxymethyl)amino]-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of benzoic acid, 2-[(carboxymethyl)amino]-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-[(Carboxymethyl)(phenyl)amino]benzoic acid: Similar structure but with a phenyl group instead of a methyl group.
2-(Phenylamino)benzoic acid: Lacks the carboxymethyl group, affecting its reactivity and applications.
Uniqueness
Benzoic acid, 2-[(carboxymethyl)amino]-5-methyl- is unique due to the presence of both a carboxymethyl and a methyl group. This combination enhances its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s ability to interact with various molecular targets makes it valuable in research and industrial applications.
属性
CAS 编号 |
102652-90-4 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(carboxymethylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-2-3-8(11-5-9(12)13)7(4-6)10(14)15/h2-4,11H,5H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
LEXFTIJGWMMTBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14078070.png)
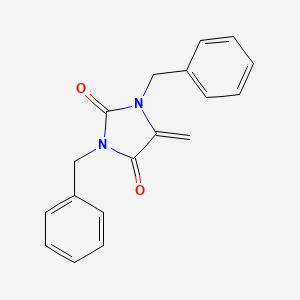

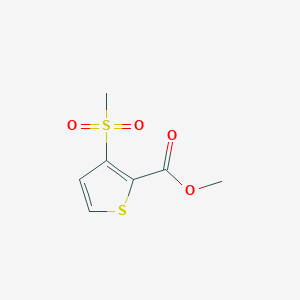
![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B14078098.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078106.png)
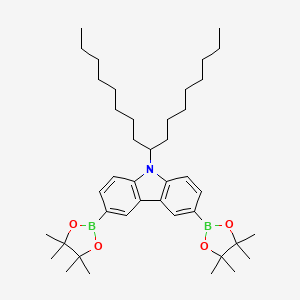

![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
